molecular formula C8H17NO2 B2770396 Methyl 2-amino-3,4-dimethylpentanoate CAS No. 1543407-68-6

Methyl 2-amino-3,4-dimethylpentanoate

Cat. No.: B2770396
CAS No.: 1543407-68-6
M. Wt: 159.229
InChI Key: HZIQLAANANHSRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,4-dimethylpentanoate typically involves the esterification of 3-methyl-leucine. One common method is the reaction of 3-methyl-leucine with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,4-dimethylpentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3,4-dimethylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-3,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)8(10)11-4/h5-7H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIQLAANANHSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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